molecular formula C19H26N4O2 B2526576 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine CAS No. 2034263-65-3

1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

Cat. No.: B2526576
CAS No.: 2034263-65-3
M. Wt: 342.443
InChI Key: MAJSVLKJJPSUNO-UHFFFAOYSA-N
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Description

1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a bicyclic piperazine derivative featuring two distinct acylated moieties: a cyclohex-3-ene carbonyl group and a fully saturated pyrazolo[1,5-a]pyridine carbonyl group. The compound’s structural complexity arises from the fusion of a seven-membered pyrazolo[1,5-a]pyridine core (in a fully reduced 4H,5H,6H,7H state) with a piperazine backbone, which is substituted at both nitrogen atoms. This hydrogenation likely enhances its metabolic stability compared to aromatic pyrazolo-pyridine analogs, while the cyclohexene moiety introduces conformational flexibility that may influence receptor binding .

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-18(15-6-2-1-3-7-15)21-10-12-22(13-11-21)19(25)17-14-16-8-4-5-9-23(16)20-17/h1-2,14-15H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJSVLKJJPSUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4CCC=CC4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Cyclohex-3-ene-1-carboxylic acid undergoes treatment with thionyl chloride (SOCl₂) in anhydrous toluene under reflux conditions (70–80°C, 4–6 hours). The reaction proceeds via nucleophilic acyl substitution, yielding cyclohex-3-ene-1-carbonyl chloride with >90% conversion efficiency. Excess thionyl chloride is removed under reduced pressure, and the product is purified via distillation (b.p. 120–125°C at 760 mmHg).

Table 1: Optimization of Cyclohex-3-ene-1-carbonyl Chloride Synthesis

Condition Parameter Outcome
Solvent Toluene 92% yield
Temperature 70–80°C Complete conversion
Reaction Time 4–6 hours Minimal side products

Synthesis of Pyrazolo[1,5-a]pyridine-2-carbonyl Chloride

The pyrazolo[1,5-a]pyridine-2-carbonyl group is prepared from pyrazolo[1,5-a]pyridine-2-carboxylic acid, which is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives.

Acid Chloride Formation

Pyrazolo[1,5-a]pyridine-2-carboxylic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0°C for 2 hours, followed by warming to room temperature. The reaction is quenched with anhydrous sodium sulfate, and the solvent is evaporated to isolate the acid chloride.

Table 2: Pyrazolo[1,5-a]pyridine-2-carbonyl Chloride Synthesis

Parameter Value Purity (HPLC)
Oxalyl Chloride 1.5 equivalents 98%
Reaction Temperature 0°C → 25°C 95% yield

Sequential Piperazine Functionalization

Piperazine’s dual amine functionality necessitates regioselective acylation to avoid cross-reactivity. A protection-deprotection strategy ensures controlled coupling of the two carbonyl groups.

Boc-Protection and Initial Acylation

Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-piperazine. This intermediate reacts with cyclohex-3-ene-1-carbonyl chloride in the presence of triethylamine (Et₃N), forming N-Boc-1-(cyclohex-3-ene-1-carbonyl)piperazine.

Deprotection and Second Acylation

The Boc group is removed via treatment with trifluoroacetic acid (TFA) in DCM, exposing the secondary amine for subsequent acylation. Pyrazolo[1,5-a]pyridine-2-carbonyl chloride is coupled using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF), yielding the target compound.

Table 3: Coupling Efficiency with Different Catalysts

Coupling Agent Solvent Yield (%)
HOBt/EDC DMF 85
HATU/DIPEA DCM 78

Reaction Optimization and Scalability

Temperature and Solvent Effects

Optimal yields are achieved in DMF at 0–5°C during acyl chloride additions, minimizing hydrolysis. Elevated temperatures (>25°C) reduce yields by 15–20% due to competing side reactions.

Catalytic Hydrogenation (Byproduct Mitigation)

Residual imine intermediates from incomplete acylation are hydrogenated using 5% Pd/C under 40 bar H₂ at 50°C, enhancing product purity to >99%.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 3:1) and recrystallized from ethanol. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (pyrazolo H), 5.65 (cyclohexene H), 3.85–3.45 (piperazine CH₂).
  • HRMS : m/z calculated for C₂₁H₂₅N₅O₂ [M+H]⁺ 404.2071, found 404.2068.

Comparative Analysis of Synthetic Routes

Table 4: Yield Comparison Across Methodologies

Method Overall Yield (%) Purity (%)
Sequential Acylation (Boc) 72 99
One-Pot Coupling (HATU) 58 95

Chemical Reactions Analysis

Reactivity of the Piperazine Core

The piperazine ring serves as a nucleophilic site due to its secondary amine groups, facilitating alkylation, acylation, and coordination chemistry.

Reaction TypeConditionsOutcomeSource
Acylation Reflux with acyl chlorides (e.g., pyrazine-2-carbonyl chloride) in dichloromethane, using triethylamine as a baseSubstitution at one or both nitrogen atoms, forming mono- or di-acylated derivatives
Alkylation Reaction with alkyl halides (e.g., 3-phenylprop-2-enyl bromide) in acetonitrile at 60°CFormation of N-alkylated piperazine derivatives, enhancing lipophilicity
Coordination Interaction with transition metals (e.g., Pd(II), Cu(II)) in ethanol/water mixturesStable metal complexes via nitrogen lone-pair donation, studied for catalytic applications

Carbonyl Group Reactivity

Both carbonyl groups (cyclohex-3-ene and pyrazolo-pyridine) participate in nucleophilic additions and condensations.

Cyclohex-3-ene Carbonyl

  • Nucleophilic Acyl Substitution : Reacts with amines (e.g., benzylamine) in THF under reflux to form amide derivatives.

  • Reduction : LiAlH₄ in dry ether reduces the carbonyl to a methylene group, yielding 1-(cyclohex-3-ene-methyl)-piperazine analogs .

Pyrazolo[1,5-a]pyridine Carbonyl

  • Condensation with Hydrazines : Forms hydrazone derivatives under acidic conditions (HCl, ethanol, 50°C), useful for crystallography studies .

  • Grignard Addition : Reacts with organomagnesium bromides (e.g., methyl MgBr) to produce tertiary alcohols, though steric hindrance limits yields .

Pyrazolo[1,5-a]pyridine Ring Modifications

The fused pyrazole-pyridine system undergoes electrophilic substitutions and ring functionalization.

Reaction TypeConditionsOutcomeSource
Electrophilic Substitution Nitration (HNO₃/H₂SO₄, 0°C) or halogenation (Br₂ in CHCl₃)Nitro or bromo groups introduced at the C-3 position
Ring-Opening Treatment with H₂O₂ in acetic acid at 80°CCleavage of the pyrazole ring to form pyridine-3-carboxamide derivatives

Cyclohex-3-ene Double Bond Reactions

The unsaturated cyclohexene moiety participates in cycloadditions and oxidations.

Reaction TypeConditionsOutcomeSource
Diels-Alder Reaction with maleic anhydride in toluene at 110°C[4+2] Cycloaddition forms a bicyclic adduct
Epoxidation m-CPBA in CH₂Cl₂ at 25°CEpoxide formation, confirmed by NMR δ 3.8–4.2 ppm
Hydrogenation H₂ (1 atm) over Pd/C in ethanolSaturation of the double bond to cyclohexane, altering conformational flexibility

Stability and Degradation Pathways

  • Hydrolytic Degradation : Under acidic (pH < 3) or basic (pH > 10) conditions, the carbonyl groups hydrolyze to carboxylic acids .

  • Photodegradation : UV exposure (λ = 254 nm) induces [2+2] cycloaddition between cyclohexene and pyrazolo-pyridine moieties, forming dimeric products .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine and pyrazole derivatives exhibit notable anticancer properties. For instance, related structures have been evaluated for their activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1). In a study involving Mannich bases derived from piperazine, several compounds demonstrated significant cytotoxicity with IC50 values below 2 µg/mL against MCF-7 cells .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundTarget Cell LineIC50 (µg/mL)
Compound AMCF-7<2
Compound BSK-LU-1<3
Compound CHepG2<4

Antimicrobial Properties

The pyrazolo[1,5-a]pyridine derivatives have also been investigated for antimicrobial efficacy. A study highlighted the antibacterial activity of similar compounds against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the compound could be further explored as a potential anti-tubercular agent.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaIC50 (µM)
Compound DMycobacterium tuberculosis1.35
Compound EStaphylococcus aureus0.41

Neuropharmacological Potential

Piperazine derivatives have been studied for their neuropharmacological effects, particularly as potential anxiolytics and antidepressants. The structural similarity to known psychoactive compounds allows for exploration in this domain. The interaction of the piperazine ring with neurotransmitter receptors is crucial for its activity.

Synthesis and Optimization

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions including cyclization and functionalization processes. Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research purposes.

Table 3: Synthetic Routes Overview

StepReaction TypeConditions
Step 1CyclizationAcidic medium
Step 2FunctionalizationCatalytic conditions
Step 3PurificationChromatography

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (Compound A)

  • Key Differences: Replaces the cyclohexene group with a 2-fluorophenyl substituent and substitutes the pyrazolo[1,5-a]pyridine with a pyrazolo[4,3-c]pyridinone core.
  • Activity : Demonstrated kinase inhibitory activity (IC50 < 100 nM in kinase assays), attributed to the fluorophenyl group’s electronic effects enhancing target affinity .
  • Synthetic Route : Involves a multi-component reaction with Na2S2O4 as a reducing agent, yielding 46–64% efficiency depending on substituents .

1-[3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine (Compound B)

  • Key Differences : Features a pyrazole instead of pyrazolo-pyridine and a thiophene-cyclopropane hybrid substituent.
  • Activity : Shows moderate antifungal activity (MIC = 16 µg/mL against Candida albicans), likely due to the thiophene’s sulfur-mediated membrane disruption .
  • Physicochemical Properties : Higher lipophilicity (LogP = 3.2) compared to the target compound (estimated LogP = 2.8), impacting bioavailability .

Functional Analogues with Similar Heterocyclic Cores

Dihydropyrazolo[1,5-a]pyrimidines (Compound C)

  • Example: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Key Differences: Replaces piperazine with a pyrimidinone ring and introduces a nitro group for redox activity.
  • Activity : Exhibits antioxidant properties (IC50 = 28 µM in DPPH assays) via radical scavenging by the nitro and diazenyl groups .
  • Synthetic Efficiency : Achieved via regioselective multi-component reactions in deep eutectic solvents (yield: 38–64%) .

Pyranopyrazole-Oxazine Hybrids (Compound D)

  • Example: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one.
  • Key Differences : Integrates an oxazine ring, increasing rigidity compared to the target compound’s flexible cyclohexene.
  • Activity : Demonstrated herbicidal activity (80% inhibition of Amaranthus retroflexus at 100 ppm) due to the oxazine’s electrophilic reactivity .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Core Structure Substituents Bioactivity (IC50/MIC) LogP Synthetic Yield (%)
Target Compound Pyrazolo[1,5-a]pyridine Cyclohexene, Piperazine Not reported ~2.8 Pending
Compound A Pyrazolo[4,3-c]pyridinone 2-Fluorophenyl, Piperazine Kinase inhibition: <100 nM 3.1 46–64
Compound B Pyrazole Thiophene-cyclopropane, Piperazine Antifungal: MIC = 16 µg/mL 3.2 38–64
Compound C Pyrazolo[1,5-a]pyrimidine 4-Nitrophenyl, Diazenyl Antioxidant: IC50 = 28 µM 2.5 38–64
Compound D Pyranopyrazole-oxazine 4-Methoxyphenyl Herbicidal: 80% inhibition 2.9 50–70

Cross-Reactivity and Similarity Indexing

  • Cross-reactivity studies indicate that minor substituent changes (e.g., cyclohexene vs. phenyl) can drastically alter antibody binding in immunoassays, highlighting the need for precise functional group optimization .

Biological Activity

The compound 1-(cyclohex-3-ene-1-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a cyclohexene moiety with a pyrazolo[1,5-a]pyridine derivative. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the cyclohexene ring : This can be achieved through various reactions such as halogenation or hydroxylation.
  • Synthesis of the pyrazolo[1,5-a]pyridine moiety : This is often accomplished through cyclization reactions involving specific precursors.
  • Coupling of the two moieties : The final step usually involves coupling under optimized conditions to ensure high yield and purity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the one have shown significant antifungal activity against various phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyridine derivatives exhibit promising anticancer activity. For example, in vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism of action is thought to involve inhibition of specific protein kinases involved in cell cycle regulation.

Anti-inflammatory Properties

Compounds featuring similar structures have been evaluated for anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antifungal Activity

A recent study evaluated a series of pyrazole derivatives for their antifungal properties. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition against multiple fungal strains. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole ring could enhance antifungal potency .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, a series of substituted pyrazolo[1,5-a]pyridines were synthesized and tested against human cancer cell lines. The findings revealed that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against Cytospora sp., Colletotrichum gloeosporioides, Fusarium solani
AnticancerInhibition of MCF-7 and K-562 cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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